ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate
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Overview
Description
Ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a carbamate functional group, and a chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with isopropylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The amine is then acylated with ethyl chloroformate to form the carbamate product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-[(1S,2S)-1-(4-hydroxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate
- Ethyl N-[(1S,2S)-1-(4-chlorophenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate
- Ethyl N-[(1S,2S)-1-(4-fluorophenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate
Uniqueness
Ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as an enzyme inhibitor and its pharmacological properties compared to similar compounds.
Properties
Molecular Formula |
C16H23NO4 |
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Molecular Weight |
293.36 g/mol |
IUPAC Name |
ethyl N-[(1S,2S)-2-formyl-1-(4-methoxyphenyl)-3-methylbutyl]carbamate |
InChI |
InChI=1S/C16H23NO4/c1-5-21-16(19)17-15(14(10-18)11(2)3)12-6-8-13(20-4)9-7-12/h6-11,14-15H,5H2,1-4H3,(H,17,19)/t14-,15+/m0/s1 |
InChI Key |
VEKULCRPYMVBTR-LSDHHAIUSA-N |
Isomeric SMILES |
CCOC(=O)N[C@H](C1=CC=C(C=C1)OC)[C@@H](C=O)C(C)C |
Canonical SMILES |
CCOC(=O)NC(C1=CC=C(C=C1)OC)C(C=O)C(C)C |
Origin of Product |
United States |
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